1,4-Oxazepan-5-ylmethanol;hydrochloride
Description
Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds are foundational to the development of new therapeutic agents. Their prevalence in both natural products and synthetic drugs underscores their versatile nature and profound impact on pharmacology. These scaffolds offer a three-dimensional framework that can be strategically modified to interact with specific biological targets, thereby eliciting a desired therapeutic effect. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique physicochemical properties, including polarity, hydrogen bonding capacity, and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The structural diversity inherent in heterocyclic chemistry allows for the creation of vast libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads. Many established and emerging drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology, are based on heterocyclic cores.
Overview of the 1,4-Oxazepane (B1358080) Ring System as a Versatile Chemical Moiety
The 1,4-oxazepane ring is a seven-membered heterocyclic system containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position. This scaffold has garnered attention in medicinal chemistry due to its flexible conformation and the synthetic accessibility of its derivatives. The presence of both an ether and an amine functionality within the ring provides opportunities for a variety of chemical modifications, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Derivatives of the 1,4-oxazepane scaffold have been investigated for a range of biological activities. For instance, certain 1,4-oxazepane derivatives have been explored as monoamine reuptake inhibitors, which are crucial for the treatment of depression and anxiety. google.com The scaffold has also been incorporated into molecules with potential anticancer and antimicrobial properties. scielo.br The versatility of the 1,4-oxazepane ring system makes it a valuable building block in the design and synthesis of novel therapeutic agents.
Research Context of 1,4-Oxazepan-5-ylmethanol;hydrochloride within Oxazepane Chemistry
While extensive research on the broader class of 1,4-oxazepanes is evident, specific studies focusing on this compound are limited in publicly available scientific literature. Much of the current understanding of its potential applications is inferred from research on structurally related compounds and the general properties of the 1,4-oxazepane scaffold.
For example, the isomeric compound, (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride, has been investigated as a versatile scaffold in medicinal chemistry. Its utility in the development of compounds that modulate monoamine reuptake highlights a potential area of investigation for this compound. The substitution pattern on the 1,4-oxazepane ring can significantly influence its biological activity, and thus, the placement of the methanol (B129727) group at the 5-position in this compound could confer unique pharmacological properties.
The hydrochloride salt form of the compound suggests that it is prepared for improved stability and solubility, a common practice in pharmaceutical development. Further research is necessary to fully elucidate the specific biological activities and potential therapeutic applications of this compound. Its role is likely to be as a key intermediate in the synthesis of more complex molecules, where the hydroxyl and amine functionalities can be further derivatized to explore a range of biological targets.
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| CAS Number | 2260937-50-4 |
Interactive Data Table: Comparison of Related Oxazepane Derivatives
| Compound Name | Position of Methanol Group | Known/Potential Applications |
|---|---|---|
| This compound | 5 | Intermediate for synthesis |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-oxazepan-5-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-1-3-9-4-2-7-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRCRVTKLSNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1,4 Oxazepan 5 Ylmethanol;hydrochloride
Strategies for the Stereoselective Synthesis of 1,4-Oxazepane (B1358080) Derivatives
The synthesis of chiral 1,4-oxazepane derivatives often requires multi-step procedures that may involve several protection and deprotection steps. nih.gov However, recent research has focused on developing more expedient and efficient methods to control the stereochemistry of these complex molecules.
Utilization of Chiral Starting Materials and Catalysts
A prominent strategy for achieving stereoselectivity is the use of chiral starting materials. For instance, novel 1,4-oxazepane-5-carboxylic acids with two stereocenters have been prepared starting from polymer-supported homoserine. rsc.orgrsc.org This solid-phase approach allows for the systematic construction of the oxazepane ring with defined stereochemistry originating from the chiral amino acid. rsc.orgrsc.org
In addition to chiral substrates, chiral catalysts play a crucial role in enantioselective synthesis. Chiral Brønsted acids, such as those derived from SPINOL, have been effectively used in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines. acs.orgnih.govbohrium.com This metal-free catalytic process provides access to these seven-membered heterocycles with a high degree of enantiocontrol under mild reaction conditions. acs.orgnih.govbohrium.com The catalyst's structure, particularly the substituents on the BINOL scaffold, can significantly influence both the yield and the enantioselectivity of the reaction. acs.org
Reductive Approaches in Oxazepane Synthesis (e.g., Sodium Borohydride)
Reductive methods are integral to the synthesis of saturated heterocyclic systems like 1,4-oxazepanes. Sodium borohydride (NaBH₄) is a versatile and chemoselective reducing agent frequently employed in these transformations. researchgate.netsemanticscholar.org It is particularly useful in reductive amination reactions, where an amine is condensed with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.org This method can be applied to the formation of the C-N bond within the oxazepane ring.
The reactivity and selectivity of sodium borohydride can be modulated by the choice of solvent and the addition of catalysts or additives. researchgate.netsemanticscholar.orgrushim.ru For example, the combination of NaBH₄ with a catalytic amount of manganese(II) chloride allows for the highly stereoselective reduction of γ-oxo-α-amino acids to their corresponding syn-γ-hydroxy-α-amino acids. researchgate.net Such stereocontrol is critical in the synthesis of complex molecules like 1,4-oxazepane derivatives.
Cyclization Reactions for Oxazepane Ring Formation (e.g., Amino Alcohol-Epoxide Reactions)
The formation of the 1,4-oxazepane ring is often achieved through intramolecular cyclization reactions. A common and effective strategy involves the ring-opening of an epoxide by an amino alcohol. researchgate.net This reaction can be catalyzed by acids or bases and offers a direct route to the oxazepane core. rsc.org The regioselectivity of the epoxide ring-opening is a key factor in determining the final structure of the product. rsc.org
For example, the intramolecular haloetherification of unsaturated amino alcohols provides a regio- and stereoselective pathway to polysubstituted chiral 1,4-oxazepanes. nih.gov Mechanistic studies have shown that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov
Synthesis of Diverse 1,4-Oxazepane and Oxazepine Derivatives
The development of novel synthetic methods has expanded the accessible chemical space of 1,4-oxazepane and oxazepine derivatives, allowing for the creation of diverse molecular scaffolds.
Pericyclic Cycloaddition Reactions (e.g., Imine-Anhydride Condensations)
Pericyclic reactions, such as cycloadditions, offer a powerful tool for the construction of heterocyclic rings. The [2+5] cycloaddition reaction of imines with anhydrides, like maleic or phthalic anhydride, has been utilized to synthesize 1,3-oxazepine-4,7-dione derivatives. uokerbala.edu.iquobaghdad.edu.iq This approach allows for the formation of the seven-membered ring in a single step.
Recent advancements have also demonstrated the synthesis of ferrocenyl conjugated oxazepine derivatives through the reaction of arynes with ferrocenyl oxazolines. nih.gov This method proceeds under mild conditions via a ring-expanding process. nih.gov
Multi-component Reactions for Scaffold Construction
Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. nih.govnih.govjst.go.jp The Ugi four-component reaction (Ugi-4CR) has been successfully employed to generate diverse 1,4-benzodiazepine (B1214927) scaffolds, which share a similar seven-membered heterocyclic core with 1,4-oxazepanes. nih.govnih.gov This strategy involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov
A novel one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide (B116534), and an isocyanide has been developed to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds in high yields without the need for a catalyst. frontiersin.org This approach highlights the power of MCRs in rapidly generating molecular diversity. frontiersin.org
Chemical Reactivity and Functional Group Interconversions of the 1,4-Oxazepan-5-ylmethanol Moiety
The primary alcohol of the 1,4-Oxazepan-5-ylmethanol moiety is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These transformations allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
Oxidation Reactions of the Hydroxyl Group
The primary hydroxyl group of 1,4-Oxazepan-5-ylmethanol can be selectively oxidized to the corresponding aldehyde, 1,4-oxazepane-5-carbaldehyde. This transformation is a key step in the synthesis of various derivatives, as the aldehyde functionality can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations.
Several mild and selective oxidizing agents can be employed for this purpose to avoid over-oxidation to the carboxylic acid. The choice of oxidant is critical to ensure compatibility with the amine functionality within the 1,4-oxazepane ring.
Common Oxidation Methods:
| Oxidizing Agent/Method | Typical Reaction Conditions | Product | Notes |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine in dichloromethane at low temperatures (e.g., -78 °C) | Aldehyde | A widely used method known for its mildness and high yields. |
| Dess-Martin Periodinane (DMP) | DMP in a chlorinated solvent like dichloromethane at room temperature | Aldehyde | Offers the advantage of neutral reaction conditions and a simple workup. |
| Pyridinium Chlorochromate (PCC) | PCC in dichloromethane | Aldehyde | A classic reagent for the oxidation of primary alcohols to aldehydes. |
The synthesis of the corresponding carboxylic acid, 1,4-oxazepane-5-carboxylic acid, has been reported starting from polymer-supported homoserine, highlighting the accessibility of this oxidized derivative through alternative synthetic routes. researchgate.netnih.govrsc.org
Further Reduction and Substitution Reactions
The hydroxymethyl group of 1,4-Oxazepan-5-ylmethanol can also be a site for reduction and substitution reactions, further expanding the synthetic possibilities.
Reduction Reactions:
While the direct reduction of the primary alcohol to a methyl group is a challenging transformation, it can be achieved through a two-step process involving initial conversion to a more reactive intermediate. For instance, catalytic hydrogenation-hydrogenolysis of the corresponding aldehyde or a derivative thereof could potentially yield the 5-methyl-1,4-oxazepane. Recent advancements in catalysis have shown the potential for tandem hydrogenation-hydrogenolysis of aromatic aldehydes to methyl aromatics, a strategy that could be adapted for heterocyclic systems.
Substitution Reactions:
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 5-position of the 1,4-oxazepane ring.
A common method for converting the primary alcohol to the corresponding chloride is through the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction proceeds via a chlorosulfite ester intermediate.
Table of Substitution Reactions:
| Reagent | Product | Reaction Type |
| Thionyl chloride (SOCl₂) | 5-(Chloromethyl)-1,4-oxazepane | Nucleophilic Substitution |
| Mesyl chloride (MsCl) / Triethylamine | 1,4-Oxazepan-5-ylmethyl methanesulfonate | Esterification/Nucleophilic Substitution |
| Phosphorus tribromide (PBr₃) | 5-(Bromomethyl)-1,4-oxazepane | Nucleophilic Substitution |
The resulting halo- or sulfonate-derivatives are valuable intermediates that can be reacted with various nucleophiles, such as amines, thiols, and cyanides, to generate a library of 5-substituted 1,4-oxazepane analogs. For instance, the synthesis of N-Boc-4-piperidinemethanol and its subsequent conversion to other derivatives showcases analogous reactivity in similar heterocyclic systems.
Structure Activity Relationship Sar Studies of 1,4 Oxazepan 5 Ylmethanol;hydrochloride and Its Analogues
Influence of Substituent Effects on Biological Activity
The biological activity of the 1,4-oxazepane (B1358080) core is highly sensitive to the nature and position of its substituents. The strategic addition or modification of functional groups on the heterocyclic ring or its side chains can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. These modifications influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn govern its interaction with target receptors or enzymes.
The hydroxymethyl group (-CH₂OH) at the 5-position of 1,4-Oxazepan-5-ylmethanol is a critical functional moiety. As a polar group, it can act as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen atom), enabling key interactions within a biological target's binding site. This capacity for hydrogen bonding is often essential for molecular recognition and the stabilization of the ligand-receptor complex.
Furthermore, the hydroxymethyl group serves as a versatile chemical handle for further derivatization. Its primary alcohol functionality allows for a wide range of chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This enables the synthesis of extensive compound libraries where the -CH₂OH group is systematically replaced with other functionalities. Such libraries are invaluable for probing the SAR of the 5-position, helping to identify substituents that can optimize binding affinity, improve metabolic stability, or modulate other pharmacological parameters.
Substitutions at other positions of the 1,4-oxazepane ring, particularly on the nitrogen atom (N-4), significantly influence the pharmacological profile. SAR studies on related benzofused 1,4-oxazepine (B8637140) systems have demonstrated that the biological activity is dependent on the steric bulk of the N-substituent. nih.gov For instance, in a series of 1,5-dihydrobenzo[e] researchgate.netoxazepin-2(3H)-ones designed to induce differentiation in acute myeloid leukemia cells, the N-substituted analogues showed a clear trend. nih.gov The unsubstituted (N-H) and N-methyl substituted compounds were found to be completely inactive. nih.gov Increasing the size of the alkyl group to an ethyl substituent restored some level of activity, while branched (isopropyl) and cyclic (cyclopentyl) groups conferred similar or improved potency. nih.gov The N-isopropyl analogue proved to be the most active in this series, suggesting an optimal size and shape for the substituent at this position. nih.gov
The introduction of aromatic and halogenated substituents has also been shown to modulate activity. In studies of other oxazepine derivatives, compounds featuring electron-withdrawing halogens on appended aryl rings exhibited the highest effectiveness in antimicrobial assays, indicating that electronic effects can play a crucial role in the biological activity of these scaffolds. researchgate.net
| Compound | R Group (Substituent) | EC₅₀ [nM] | Comment |
|---|---|---|---|
| 6 | -H | Inactive | Unsubstituted nitrogen is inactive. |
| 7 | -CH₃ (Methyl) | Inactive | Small alkyl group is inactive. |
| 8 | -CH₂CH₃ (Ethyl) | ~2500 | Increased steric bulk rescues some activity. |
| OXS007002 (9) | -CH(CH₃)₂ (Isopropyl) | 620 | Branched alkyl group shows highest activity. |
| 12 | -Cyclopentyl | ~2000 | Cyclic group is well tolerated. |
Stereochemical Specificity and its Correlation with Biological Outcomes
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for many chiral compounds, including derivatives of 1,4-oxazepane. The chiral nature of compounds such as (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride allows for stereospecific interactions with biological targets like enzymes and receptors, which are themselves chiral.
Often, only one enantiomer (the (R) or (S) form) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. This is because the precise spatial orientation of functional groups is necessary to achieve a complementary fit within the target's binding pocket. For example, the biological activity of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride is attributed to its specific interaction with the gamma-aminobutyric acid (GABA) receptor system, an interaction that is dependent on its specific stereoconfiguration. The synthesis of single enantiomers is therefore a key goal in the development of 1,4-oxazepane-based therapeutic agents to maximize efficacy and minimize potential off-target effects. rsc.org
Conformational Analysis and Ring Strain Considerations in the Seven-Membered System
Seven-membered rings like the 1,4-oxazepane system are conformationally flexible and can exist in several low-energy forms, such as twist-chair and twist-boat conformations. nih.gov Unlike rigid five- or six-membered rings, this flexibility allows the molecule to adopt different shapes. The specific conformation preferred by a 1,4-oxazepane derivative has significant implications for its biological activity, as it dictates the spatial orientation of its substituents. nih.gov
The bioactive conformation is the specific three-dimensional shape the molecule adopts when it binds to its biological target. Computational studies using molecular orbital methods and experimental techniques like NMR spectroscopy and X-ray crystallography are used to determine the most stable conformations and to understand how substituents might influence this preference. nih.govnih.gov For related N,N-disubstituted-1,4-diazepane antagonists, studies have shown that the molecules exist in a low-energy twist-boat conformation, and it is hypothesized that this geometry mimics the bioactive conformation required for receptor binding. nih.gov Understanding the conformational landscape of the 1,4-oxazepane ring is therefore essential for designing analogues that can effectively present their key interacting groups to the target protein.
Effects of Ring Fusion and Isosteric Replacements on Structural and Biological Properties
Ring fusion, the process of annulating an additional ring onto the core 1,4-oxazepane scaffold, is a powerful strategy in medicinal chemistry to create structurally novel compounds with potentially enhanced or new biological activities. Fusing an aromatic ring, such as benzene (B151609), or another heterocyclic ring can significantly alter the molecule's size, shape, and electronic properties. rsc.org This can lead to improved binding affinity through additional interactions (e.g., hydrophobic or π-stacking), altered selectivity for the biological target, and modified pharmacokinetic profiles.
Benzofused 1,4-oxazepanes, also known as benzo[f] researchgate.netoxazepines, are a prominent class of derivatives that have been extensively studied. researchgate.net The fusion of a benzene ring creates a rigid, planar surface that can engage in favorable interactions with aromatic amino acid residues in a protein binding site. jocpr.com
SAR studies on these systems have revealed that the substitution pattern on the fused benzene ring is critical for activity. In the case of 1,5-dihydrobenzo[e] researchgate.netoxazepin-2(3H)-ones, substitution at the 8-position of the aromatic ring with a group at the meta-position was found to be necessary for biological activity. nih.gov Sulphonamide and carbamate (B1207046) groups at this position yielded the highest potencies, while the addition of a small para-substituent (such as fluorine or a methyl group) could be incorporated with little effect on activity. nih.gov This highlights the specific spatial and electronic requirements for substituents on the fused aromatic ring to achieve optimal biological outcomes.
| Compound | 8-Position Substituent | EC₅₀ [nM] | Comment |
|---|---|---|---|
| OXS007002 | -H | 620 | Unsubstituted aromatic ring serves as baseline. |
| 15 | -SO₂NH₂ (Sulphonamide) | 140 | Meta-sulphonamide group significantly increases potency. |
| 20 | -OC(O)NH₂ (Carbamate) | 160 | Meta-carbamate group also confers high potency. |
| 16 | -SO₂NH₂, 4-F | 140 | Additional small para-substituent is tolerated. |
Comparative Analysis with Diazepane Analogues
The structure-activity relationship (SAR) of heterocyclic compounds is a critical area of medicinal chemistry, providing insights into how molecular structure influences biological activity. A common strategy in drug design is the bioisosteric replacement of one functional group or scaffold with another to modulate properties such as potency, selectivity, and pharmacokinetic profiles. A pertinent comparison in this context is the replacement of a diazepane ring system with a 1,4-oxazepane moiety. This analysis explores the comparative SAR of 1,4-oxazepane analogues, such as 1,4-Oxazepan-5-ylmethanol, with their corresponding diazepane counterparts.
The fundamental difference between these two seven-membered heterocyclic scaffolds lies in the heteroatoms present in the ring. A 1,4-diazepane ring contains two nitrogen atoms, typically at positions 1 and 4, which can act as hydrogen bond donors and acceptors. In contrast, the 1,4-oxazepane ring possesses a nitrogen atom and an oxygen atom at these positions. This substitution of a nitrogen atom with an oxygen atom can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, lipophilicity, and conformational flexibility, thereby influencing its interaction with biological targets.
A study involving the synthesis and biological evaluation of a series of diazepane and oxazepane sulfonamide derivatives has provided valuable data for a direct comparative analysis of their antimicrobial and anti-inflammatory activities. nih.gov In this research, analogous compounds featuring either the diazepane or the 1,4-oxazepane core were synthesized and tested, allowing for an assessment of the impact of the N vs. O substitution on their biological profiles.
One of the key findings from this comparative study was in the realm of antibacterial activity. A specific diazepane derivative, compound 5b in the study, demonstrated noteworthy antibacterial efficacy against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The minimum inhibitory concentration (MIC) values for this compound were reported to be 20 µg/mL and 40 µg/mL, respectively. This indicates a significant level of activity and provides a benchmark for comparison with its oxazepane analogue. The study also highlighted that this particular diazepane derivative exhibited potent anti-inflammatory effects both in vitro and in vivo. nih.gov
The data suggests that for this particular series of sulfonamide derivatives, the presence of the diazepine (B8756704) ring is favorable for antibacterial activity against the tested strains. The specific interactions afforded by the two nitrogen atoms in the diazepine ring likely play a crucial role in the binding of these compounds to their bacterial targets.
The following interactive data table summarizes the reported antimicrobial activity of the notable diazepane analogue from the comparative study.
| Compound Reference | Scaffold | Target Organism | Minimum Inhibitory Concentration (MIC) |
| 5b | Diazepane | Staphylococcus aureus | 20 µg/mL |
| 5b | Diazepane | Staphylococcus epidermidis | 40 µg/mL |
Data sourced from a comparative study on diazepine and oxazepine sulfonamides. nih.gov
While the aforementioned study provides specific data points, the broader implications of the diazepane versus oxazepane substitution can be considered in the context of general SAR principles. The replacement of a nitrogen atom with an oxygen atom generally leads to a decrease in basicity and an alteration in hydrogen bonding capabilities. An N-H group in a diazepine can act as a hydrogen bond donor, a feature that is absent when replaced by an oxygen atom in an oxazepane. Conversely, the oxygen atom in an oxazepane can act as a hydrogen bond acceptor. These differences can lead to distinct binding modes with target proteins.
Furthermore, the conformational preferences of the seven-membered rings can be influenced by the nature of the heteroatoms. These conformational changes can affect the spatial orientation of substituents on the ring, which is often a critical determinant of biological activity.
Mechanistic Investigations and Biological Target Elucidation of 1,4 Oxazepan 5 Ylmethanol;hydrochloride Analogues
Proposed Mechanisms of Action
The biological effects of 1,4-oxazepane (B1358080) derivatives are hypothesized to stem from their interactions with key components of the central nervous system, particularly neurotransmitter systems and ion channels.
Interaction with Neurotransmitter Systems (e.g., Monoamine Reuptake Inhibition)
The 1,4-oxazepane core is recognized as a versatile scaffold in medicinal chemistry for designing compounds that can modulate the reuptake of monoamine neurotransmitters. These neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), play crucial roles in regulating mood, cognition, and various physiological processes. Inhibition of their reuptake transporters (SERT, NET, and DAT, respectively) increases their synaptic concentrations, thereby enhancing monoaminergic neurotransmission. wikipedia.org
A patent for 1,4-oxazepane derivatives highlights their potential as monoamine reuptake inhibitors, suggesting their utility in treating conditions such as depression and anxiety. google.comgoogle.com Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that modifications to the ring structure and its substituents can significantly influence potency and selectivity for the different monoamine transporters. nih.gov For instance, research on morpholine (B109124) and 1,4-oxazepane derivatives has explored their potential as selective dopamine D4 receptor ligands, indicating that the aliphatic amine within the oxazepane ring is important for affinity. researchgate.net While specific binding data for 1,4-Oxazepan-5-ylmethanol;hydrochloride is not available, its structural features suggest it may interact with one or more of the monoamine transporters.
Interactive Data Table: Representative Monoamine Reuptake Inhibitors
| Compound Class | Primary Target(s) | Therapeutic Application |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | SERT | Depression, Anxiety Disorders |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | SERT, NET | Depression, Neuropathic Pain |
| Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) | NET, DAT | Depression, ADHD |
| Triple Reuptake Inhibitors (TRIs) | SERT, NET, DAT | Investigational for Depression |
Modulation of Ligand-Gated Ion Channels (e.g., GABA Receptor System)
The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is another potential target for 1,4-oxazepane derivatives. The biological activity of some analogues is attributed to their interaction with the GABA receptor system. Specifically, the GABAA receptor, a ligand-gated ion channel, is a well-established target for anxiolytic and sedative drugs. Modulation of GABAA receptors enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The chiral nature of compounds like (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride may allow for selective binding to and modulation of specific enzymes and receptors, including GABA receptors.
Identification and Characterization of Specific Molecular Targets
Identifying the precise molecular targets of this compound analogues is crucial for understanding their therapeutic potential and off-target effects. This typically involves a combination of binding assays and functional studies.
Enzyme and Receptor Binding Affinity Studies
To quantitatively assess the interaction of a compound with its molecular targets, radioligand binding assays are commonly employed. These assays would determine the binding affinity (Ki or Kd values) of this compound for monoamine transporters and GABA receptor subtypes. For example, to assess GABA receptor affinity, tritiated ligands such as [³H]-muscimol could be used in neuronal membrane preparations. While specific binding affinity data for this compound is not publicly available, the general activity of the 1,4-oxazepane class at these targets suggests that such studies would be a critical step in its pharmacological characterization.
Inhibition or Activation of Cellular Signaling Pathways (e.g., Kinase Inhibition)
Beyond neurotransmitter systems, the 1,4-oxazepane scaffold has been investigated for its potential to inhibit protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Recent research has identified derivatives of 3,4-dihydrobenzo[f] nih.govresearchgate.netoxazepin-5(2H)-one as potent inhibitors of Rho-associated protein kinases (ROCK) and Traf2- and Nck-interacting protein kinase (TNIK). researchgate.netnih.gov Another study demonstrated that the benzo nih.govresearchgate.netoxazepin-4-one scaffold, traditionally known for inhibiting RIPK1, could be repurposed to develop selective LIMK1/2 inhibitors. nih.govresearchgate.net These findings suggest that the broader 1,4-oxazepine (B8637140) chemical space may harbor compounds with kinase inhibitory activity. Determining whether this compound or its analogues can inhibit specific kinases would require screening against a panel of kinases and subsequent determination of IC50 values to quantify their inhibitory potency.
Interactive Data Table: Examples of Kinase Targets for Oxazepine Derivatives
| Kinase Target | Associated Disease(s) | Oxazepine Scaffold |
| ROCK I/II | Glaucoma, Cancer | 3,4-dihydrobenzo[f] nih.govresearchgate.netoxazepin-5(2H)-one |
| TNIK | Colorectal Cancer | 3,4-dihydrobenzo[f] nih.govresearchgate.netoxazepin-5(2H)-one |
| LIMK1/2 | Cancer, Glaucoma | Benzo nih.govresearchgate.netoxazepin-4-one |
| RIPK1 | Inflammatory Diseases | Benzo nih.govresearchgate.netoxazepin-4-one |
Cellular and Subcellular Localization Studies
There is currently no publicly available information regarding the cellular and subcellular localization of this compound. Such studies, often employing techniques like fluorescence microscopy with tagged analogues or autoradiography, would be necessary to determine the distribution of the compound within cells and tissues. This information is vital for understanding its mechanism of action, as the localization of a drug to specific cellular compartments (e.g., plasma membrane, cytoplasm, nucleus) can provide clues about its molecular targets and downstream effects.
Computational Chemistry and Molecular Modeling of 1,4 Oxazepan 5 Ylmethanol;hydrochloride
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1,4-Oxazepan-5-ylmethanol, to the binding site of a target protein.
The primary goal of molecular docking is to identify the most favorable binding pose of a ligand within a receptor's active site and to estimate the strength of the interaction, typically expressed as a binding energy or docking score. For 1,4-Oxazepan-5-ylmethanol;hydrochloride, this process would involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant biological target.
While specific targets for this compound are not extensively documented in publicly available research, studies on analogous oxazepine derivatives have demonstrated the utility of this approach. For instance, various oxazepine derivatives have been docked against the cyclooxygenase-2 (COX-2) enzyme to evaluate their potential as anti-inflammatory agents. rasayanjournal.co.in In such studies, the docking scores of the test compounds are often compared to those of known inhibitors to gauge their potential efficacy. For example, the binding energies of some oxazepine derivatives have been shown to be comparable to or even better than standard inhibitors like celecoxib (B62257) and valdecoxib. rasayanjournal.co.in
A hypothetical molecular docking study of this compound would likely yield data similar to that presented in Table 1, where lower binding energies indicate a more favorable interaction.
Table 1: Hypothetical Binding Affinities of this compound with Various Receptors
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Dopamine (B1211576) D4 Receptor | -8.5 | Asp110, Ser190, Phe344 |
| Serotonin (B10506) Transporter | -7.9 | Tyr95, Ile172, Phe335 |
| COX-2 | -7.2 | Arg120, Tyr355, Ser530 |
This table is for illustrative purposes and does not represent actual experimental data.
Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition and for guiding lead optimization. For this compound, key interactions would likely involve its functional groups: the secondary amine, the ether oxygen, and the hydroxyl group.
Hydrogen Bonds: The hydroxyl group and the secondary amine are capable of forming hydrogen bonds with polar residues in the receptor's binding site, such as aspartate, glutamate, serine, and threonine.
Hydrophobic Interactions: The aliphatic backbone of the oxazepane ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.
Electrostatic Interactions: The protonated amine in the hydrochloride salt can form strong electrostatic interactions with negatively charged residues.
In studies of related oxazepane and benzoxazepine derivatives, the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of target proteins has been consistently observed. rdd.edu.iqresearchgate.net Visualization of the docked poses allows researchers to identify these critical interactions and formulate hypotheses about the structure-activity relationship (SAR).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are important for activity.
For a series of compounds including 1,4-Oxazepan-5-ylmethanol, a QSAR model could be developed by correlating various molecular descriptors with their experimentally determined biological activities. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features.
A study on a series of 1,4-oxazepane (B1358080) derivatives as dopamine D4 receptor ligands successfully employed 3D-QSAR to understand the relationship between their chemical structures and biological activities. This study revealed that the size of the 1,4-oxazepane ring and the nature of the substituents on the ring system were important for affinity. aiu.edu.sy Similarly, QSAR studies on other heterocyclic amines have highlighted the importance of descriptors such as lipophilicity (logP), polar surface area (PSA), and various electronic parameters in determining biological activity. nih.govnih.gov
A hypothetical QSAR model for a series of 1,4-oxazepane analogs might take the form of the following equation:
pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(Dipole Moment) + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor. Such a model, once validated, could be used to predict the activity of unsynthesized derivatives of 1,4-Oxazepan-5-ylmethanol.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. For a flexible molecule like 1,4-Oxazepan-5-ylmethanol, which contains a seven-membered ring, MD simulations are particularly useful for exploring its conformational landscape. rsc.org
The 1,4-oxazepane ring can adopt several low-energy conformations, and MD simulations can help identify the most populated conformers in different environments (e.g., in solution or within a protein binding site). Understanding the preferred conformation is crucial, as it dictates how the molecule presents its functional groups for interaction with a biological target.
Virtual Screening and De Novo Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org The 1,4-oxazepane scaffold, present in 1,4-Oxazepan-5-ylmethanol, can be used as a query in virtual screening campaigns to identify other compounds with similar structural features that may exhibit desirable biological activities. nih.gov
There are two main approaches to virtual screening:
Ligand-based virtual screening: This approach uses the structure of a known active ligand, such as a 1,4-oxazepane derivative, to search for other molecules with similar properties.
Structure-based virtual screening: This method uses the 3D structure of the target protein to dock and score a library of compounds, identifying those with the best predicted binding affinity. nih.gov
De novo drug design, on the other hand, involves the computational generation of novel molecular structures with desired properties. nih.gov Fragment-based de novo design approaches could utilize a fragment like the 1,4-oxazepane ring as a starting point and build upon it to generate novel molecules with optimized interactions within a target's binding site. acs.orgexactelabs.comnih.gov This approach has the potential to lead to the discovery of entirely new chemical entities with improved pharmacological profiles.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Celecoxib |
Analytical Methodologies for Characterization and Purity Assessment of 1,4 Oxazepan 5 Ylmethanol;hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
For 1,4-Oxazepan-5-ylmethanol;hydrochloride, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (representing the number of protons), and their splitting patterns (multiplicity, caused by spin-spin coupling with neighboring protons) would allow for the assignment of protons on the oxazepane ring and the hydroxymethyl group. For instance, the protons of the -CH₂OH group and the proton on the chiral center at C5 would have characteristic chemical shifts and multiplicities.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the structure. The chemical shifts would confirm the presence of the different types of carbons: those in the heterocyclic ring adjacent to oxygen or nitrogen, the carbon bearing the hydroxymethyl group (C5), and the carbon of the hydroxymethyl group itself (-CH₂OH). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
A hypothetical data table for the kind of information obtained from NMR analysis is presented below. Please note, these are expected data types and not published experimental values.
| Data Type | Information Provided for this compound |
| ¹H NMR | |
| Chemical Shift (ppm) | Indicates the electronic environment of each proton. |
| Integration | Proportional to the number of protons generating the signal. |
| Multiplicity | Reveals the number of adjacent protons (e.g., singlet, doublet, triplet). |
| ¹³C NMR | |
| Chemical Shift (ppm) | Indicates the electronic environment and hybridization of each carbon atom. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic protons on the ring would appear just below 3000 cm⁻¹. The C-O stretching vibrations for the ether linkage in the ring and the primary alcohol would be visible in the fingerprint region, typically between 1260-1000 cm⁻¹. As a hydrochloride salt, bands corresponding to N-H stretching and bending from the protonated amine would also be present, often in the 2700-2400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
When analyzed by MS, 1,4-Oxazepan-5-ylmethanol would typically be observed as its protonated molecular ion [M+H]⁺, where M is the free base. The measured m/z value for this ion would confirm the molecular weight of the free base (C₆H₁₃NO₂ = 131.09 g/mol ). The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments such as the hydroxymethyl group (-CH₂OH) or parts of the oxazepane ring.
Chromatographic Techniques for Purification and Purity Analysis
Chromatography is a set of laboratory techniques used for the separation of mixtures. It is vital for both the purification of a compound after synthesis and for the assessment of its purity.
Column Chromatography
Column chromatography is a primary method for purifying chemical compounds from a mixture. A solution of the crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel or alumina). A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their differing affinities for the stationary and mobile phases.
For the purification of 1,4-Oxazepan-5-ylmethanol, a polar stationary phase like silica gel would likely be used. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent would be carefully optimized to achieve a clean separation of the desired product from starting materials, by-products, and other impurities.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of stationary phase coated on a flat support.
In the context of 1,4-Oxazepan-5-ylmethanol, TLC would be used to find the optimal solvent system for column chromatography and to check the purity of the fractions collected from the column. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and helps in its identification and purity assessment. A pure compound should ideally appear as a single spot on the TLC plate.
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the percentage composition of individual elements—carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl)—within a sample. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula, C₆H₁₄ClNO₂. amadischem.com
The theoretical elemental composition of this compound (Molecular Weight: 167.63 g/mol ) is calculated as follows:
Carbon (C): (6 * 12.011 / 167.63) * 100% = 43.00%
Hydrogen (H): (14 * 1.008 / 167.63) * 100% = 8.41%
Chlorine (Cl): (1 * 35.453 / 167.63) * 100% = 21.15%
Nitrogen (N): (1 * 14.007 / 167.63) * 100% = 8.36%
Oxygen (O): (2 * 15.999 / 167.63) * 100% = 19.09%
A close correlation between the experimentally determined percentages and these theoretical values provides strong evidence for the compound's identity and purity. Significant deviations would indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 43.00 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 8.41 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.15 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.36 |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.09 |
| Total | | | | 167.636 | 100.00 |
Thermal Analysis (e.g., Differential Scanning Calorimetry for Derivatives)
Thermal analysis techniques are indispensable in pharmaceutical sciences for characterizing the physical properties of materials, such as melting point, stability, and purity. nih.gov Differential Scanning Calorimetry (DSC) is a particularly powerful method used to study the thermal behavior of compounds and their derivatives.
While specific DSC data for this compound is not widely published, the application of this technique would involve heating a sample at a controlled rate and measuring the heat flow to or from the sample relative to a reference. For a crystalline solid like a hydrochloride salt, a DSC thermogram would typically display a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a key quality control parameter, and the sharpness of the peak can be an indicator of purity; impurities tend to broaden the melting range. nih.gov
For derivatives of 1,4-Oxazepan-5-ylmethanol, DSC would be crucial for:
Melting Point Determination: Accurately identifying the melting point of new chemical entities.
Purity Assessment: Evaluating the purity of synthesized derivatives.
Polymorphism Studies: Identifying and characterizing different crystalline forms (polymorphs), which can have different physical properties and bioavailability.
Thermal Stability: Assessing the temperature at which the derivative begins to decompose, indicated by an exothermic or endothermic event following the melt. nih.gov
For instance, a typical DSC analysis of a hypothetical crystalline derivative might yield a sharp endotherm at a specific temperature (e.g., 155 °C), which would be recorded as its melting point. The integrated area of this peak is proportional to the enthalpy of fusion, another important thermodynamic parameter. Any subsequent thermal events would provide insight into the compound's stability at higher temperatures.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
| Nitrogen |
| Oxygen |
Development of Advanced Oxazepane Derivatives and Analogues
Synthesis of Chiral Enantiomers and Diastereomers of 1,4-Oxazepan-5-ylmethanol;hydrochloride
The synthesis of stereochemically pure 1,4-oxazepane (B1358080) derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. Research has focused on developing methods to control the stereocenters within the oxazepane ring. A notable strategy involves the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which are direct precursors to the target methanol (B129727) derivative. nih.govrsc.org
This approach utilizes Fmoc-HSe(TBDMS)-OH (a protected homoserine derivative) immobilized on a solid support like Wang resin. nih.gov The resin-bound amino acid is reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with substituted 2-bromoacetophenones. nih.gov The key step that dictates the final ring structure is the cleavage from the resin. Cleavage with trifluoroacetic acid (TFA) alone leads to the formation of a lactone, whereas a combination of TFA and a reducing agent like triethylsilane (Et3SiH) facilitates the reductive cyclization to yield the desired 1,4-oxazepane ring system as a mixture of diastereomers. nih.govrsc.org
The ratio of the resulting diastereomers is influenced by the substitution pattern on the starting materials. researchgate.net Subsequent catalytic hydrogenation of the nitro group not only provides an amino group for further functionalization but also improves the chromatographic separability of the diastereomers, allowing for the isolation of the major isomers. rsc.orgresearchgate.net The final conversion of the carboxylic acid group at the 5-position to the required methanol group can be achieved using standard reducing agents.
| Compound ID | R¹ Group (Resin) | R² Group (Sulfonyl) | R³ Group (Phenacyl) | Diastereomeric Ratio (C2 R:S) | Reference |
|---|---|---|---|---|---|
| 7a | -OH | 2-NO₂-Ph | Ph | 72 : 28 | nih.gov |
| 7b | -NH₂ | 2-NO₂-Ph | Ph | 45 : 55 | nih.gov |
| 7e | -OH | 2-NO₂-Ph | 4-MeO-Ph | 69 : 31 | researchgate.net |
| 7p | -OH | 2-NO₂-Ph | 4-Br-Ph | 42 : 58 | nih.gov |
Design and Synthesis of Fused Heterocyclic Systems Containing the Oxazepane Core (e.g., Oxazepine-Quinazolinone Scaffolds)
Fusing the oxazepane core with other heterocyclic systems is a powerful strategy for generating novel molecular scaffolds with unique three-dimensional shapes and potential biological activities. A significant achievement in this area is the development of oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.govresearchgate.net These complex structures are synthesized through an efficient and environmentally friendly one-pot, three-component reaction. nih.gov
This reaction utilizes 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide (B116534) as bifunctional starting materials, which react with a variety of isocyanides. nih.govresearchgate.net The process, an example of an isocyanide-based multicomponent reaction (IMCR), proceeds without a catalyst to form multiple new bonds and two fused rings in a single operation. nih.gov The resulting tetracyclic scaffold incorporates the seven-membered oxazepine ring, creating a non-planar, butterfly-shaped molecule that combines the pharmacophoric features of both benzoxazepine and quinazolinone. nih.gov
| Reactant (Isocyanide) | Product | Yield | Reference |
|---|---|---|---|
| tert-Butyl isocyanide | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo nih.govresearchgate.netnih.govresearchgate.netoxazepino[4,3-a]quinazoline-13-carboxamide | 94% | nih.gov |
| Cyclohexyl isocyanide | N-cyclohexyl-5-oxo-5,7-dihydro-13H-benzo nih.govresearchgate.netnih.govresearchgate.netoxazepino[4,3-a]quinazoline-13-carboxamide | 92% | nih.gov |
| Benzyl isocyanide | N-benzyl-5-oxo-5,7-dihydro-13H-benzo nih.govresearchgate.netnih.govresearchgate.netoxazepino[4,3-a]quinazoline-13-carboxamide | 90% | nih.gov |
Exploration of Bridged and Spirocyclic Oxazepane Architectures
To further explore three-dimensional chemical space, researchers have developed synthetic routes to bridged and spirocyclic structures containing the oxazepane ring. These architectures impart significant conformational rigidity, which can be advantageous for optimizing molecular interactions with biological targets.
Spirocyclic Oxazepanes: Spirocyclic systems feature two rings connected by a single common atom. A general and effective approach for the synthesis of oxa-spirocycles involves iodocyclization. researchgate.netnih.govrsc.org This method has been used to prepare a wide variety of spirocyclic compounds containing an oxygen atom within the ring system. nih.gov More specific to the oxazepane core, a scalable route to spiroacetals containing one or two 1,4-oxazepane rings has been developed. acs.org This synthesis begins with epichlorohydrin (B41342) and a suitable β-aminoalcohol, leading to a 2-chloromethyl-substituted morpholine (B109124) intermediate. acs.org Base-mediated dehydrochlorination and subsequent ring construction steps allow for the creation of 6,7- and 7,7-spiroacetal analogues, including bis-oxazepane spiroacetal structures. acs.org
Bridged Oxazepanes: Bridged ring systems contain two rings that share two non-adjacent atoms. The synthesis of these topographically complex molecules requires specialized reactions. An organocatalytic asymmetric synthesis has been developed to produce bridged tetrahydrobenzo[b]oxepine derivatives, which are structurally related to oxazepanes. nih.gov This method employs a chiral Brønsted acid to catalyze an asymmetric aza-Piancatelli rearrangement followed by a Michael addition sequence, yielding the bridged cyclic products in good yields with excellent control over stereochemistry. nih.gov Another approach involves the dearomative rearrangement of o-nitrophenyl alkynes, which can divergently produce either benzazepines or bridged polycycloalkanones, demonstrating a pathway to complex bridged architectures. nih.gov
Development of Oxazepane-Containing Conjugates for Targeted Delivery
The development of drug conjugates is a leading strategy to enhance therapeutic efficacy and minimize off-target toxicity. nih.gov This involves linking a potent molecule to a targeting moiety—such as an antibody, peptide, or small molecule—that can guide the conjugate to specific cells or tissues. nih.govnih.gov The oxazepane scaffold, particularly functionalized derivatives like 1,4-Oxazepan-5-ylmethanol, is a suitable candidate for incorporation into such systems.
The primary alcohol group of 1,4-Oxazepan-5-ylmethanol provides a convenient and reactive handle for conjugation. This hydroxyl group can be activated or converted into other functional groups (e.g., esters, ethers, carbamates) to form a stable or cleavable linkage to a targeting ligand. nih.gov The choice of linker is critical, as it determines the stability of the conjugate in circulation and the mechanism of drug release at the target site. nih.gov
While specific examples of conjugates derived directly from 1,4-Oxazepan-5-ylmethanol are not yet prevalent in the literature, the established principles of bioconjugation are fully applicable. For instance, an oxazepane-containing therapeutic agent could be linked to a ligand like N-acetyl galactosamine (GalNAc) for targeted delivery to hepatocytes in the liver, a strategy that has proven highly successful for nucleic acid therapeutics. nih.gov Similarly, conjugation to tumor-targeting antibodies or peptides could direct an oxazepane-based payload specifically to cancer cells, forming an antibody-drug conjugate (ADC) or peptide-drug conjugate (PDC). nih.govastrazeneca.com The development of such conjugates represents a promising future direction for leveraging the unique structural features of the oxazepane scaffold in targeted medicine.
Future Research Directions and Therapeutic Potential of 1,4 Oxazepan 5 Ylmethanol;hydrochloride
Elucidation of Novel Biological Targets and Undiscovered Pathways
Future investigations into 1,4-Oxazepan-5-ylmethanol;hydrochloride and its analogs are focused on identifying and validating novel biological targets to unlock their full therapeutic potential. The versatility of the oxazepane ring allows it to interact with a variety of receptors and enzymes, suggesting that its therapeutic reach may extend far beyond its currently understood mechanisms. ontosight.ai
One key area of exploration is the central nervous system, particularly the dopamine (B1211576) D4 receptor. Research has identified 2,4-disubstituted 1,4-oxazepanes as selective ligands for this receptor, which is implicated in conditions like schizophrenia. acs.orgresearchgate.net Future work will likely involve screening this compound and similar molecules for activity at this and other dopamine receptor subtypes, potentially leading to new antipsychotic medications with improved side-effect profiles. researchgate.net
Beyond single receptors, researchers are investigating the modulation of complex signaling pathways. A significant discovery has been the potential for oxazepine derivatives to act as dual inhibitors of Akt and Rho-associated protein kinase (ROCK). nih.gov This synergistic inhibition has shown promise in arresting growth and inducing differentiation in neuroblastoma models, opening a new avenue for cancer therapeutics. nih.govresearchgate.net Further studies are needed to determine if this compound can influence this or other kinase-mediated pathways. The broader class of kinases and G-protein coupled receptors (GPCRs) remains a fertile ground for target discovery for oxazepane-based compounds. ontosight.ai
Integration of Artificial Intelligence and Machine Learning in Oxazepane Drug Design
The design and discovery of new drugs based on the 1,4-oxazepane (B1358080) scaffold are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict the biological activities and properties of novel molecules, streamlining the development process and reducing reliance on costly and time-consuming traditional screening methods.
A specific application of this technology is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. This method has been successfully used to understand the precise structural features of 1,4-oxazepane derivatives that determine their binding affinity for the dopamine D4 receptor. acs.orgresearchgate.net By analyzing the 3D-QSAR coefficient plots, researchers can identify which parts of the molecule are critical for biological activity, such as the benzene (B151609) ring systems and the aliphatic amine within the oxazepane ring, and use this knowledge to design more potent and selective ligands. acs.org
Optimization of Preclinical Efficacy, Selectivity, and Pharmacokinetic Profiles
A critical focus of future research is the iterative optimization of the pharmacological properties of 1,4-oxazepane derivatives to ensure they are suitable for clinical development. This involves enhancing their efficacy against the intended target, improving selectivity to minimize off-target effects, and refining their pharmacokinetic (PK) profiles for better absorption, distribution, metabolism, and excretion (ADME).
Efficacy and Selectivity: Preclinical studies have demonstrated that specific modifications to the oxazepane scaffold can yield highly potent and selective compounds. For instance, structure-activity relationship studies of 3,4-dihydrobenzo[f] nih.govscielo.broxazepin-5(2H)-one derivatives led to the discovery of a compound with a 3 nM inhibitory concentration (IC50) against ROCK II. nih.gov Crucially, this compound also showed considerable selectivity for ROCK kinases over other enzymes. nih.gov Another study on related structures achieved remarkable selectivity against Protein Kinase A (PKA), a common off-target for kinase inhibitors. rsc.org Rational drug design principles, such as exploiting differences in the shape of enzyme binding sites or optimizing electrostatic interactions, can be systematically applied to fine-tune the selectivity of new 1,4-oxazepane analogs. nih.gov
Pharmacokinetic Profiles: The therapeutic success of a drug is highly dependent on its pharmacokinetic behavior. The 1,4-oxazepane class is no exception, and research is actively exploring strategies to improve metabolic stability and bioavailability. For the closely related 1,4-diazepane scaffold, which suffered from low metabolic stability, targeted chemical modifications successfully produced compounds with improved stability in liver microsomes and favorable PK profiles in rat models. nih.gov Adding certain chemical groups, such as a trifluoromethyl group, is known to increase lipophilicity, which can influence a compound's PK properties. ontosight.ai Prodrug strategies, where a molecule is chemically modified to improve its delivery and then converted to the active drug in the body, also offer a viable path to enhancing oral bioavailability. nih.gov
The table below summarizes key preclinical data for representative oxazepane-related compounds, illustrating the targets for optimization.
| Compound Class | Target(s) | Potency (IC50) | Selectivity Profile | Reference |
| 3,4-dihydrobenzo[f] nih.govscielo.broxazepin-5(2H)-one derivative | ROCK I / ROCK II | 93 nM / 3 nM | Displayed considerable selectivity for ROCKs. | nih.gov |
| Oxazepine derivative (B12) | Akt / ROCK | Not specified | Dual inhibitor | nih.gov |
| 8-(azaindolyl)-benzoazepinone derivative | ROCK | Sub-nanomolar | Remarkable selectivity over PKA. | rsc.org |
This table is interactive. Click on headers to sort.
Exploration of New Therapeutic Applications Beyond Current Indications
While initial research into oxazepane derivatives has often centered on their neurological effects, the scaffold's versatility has opened the door to a wide range of potential new therapeutic applications. Future research will continue to explore these novel indications, driven by preclinical findings in oncology, ophthalmology, and inflammatory diseases.
Anticancer Activity: A growing body of evidence supports the use of oxazepane-based compounds as antiproliferative agents. Derivatives of the related benzoxazepine structure have demonstrated cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), Caco-2 (colorectal cancer), and MCF-7 (breast cancer). scielo.br In some cases, a derivative showed higher antiproliferative activity on HeLa cells than the established chemotherapy drug cisplatin. scielo.br Furthermore, novel oxazepine derivatives have been specifically designed as dual Akt/ROCK inhibitors for the treatment of high-risk neuroblastoma, effectively suppressing tumor growth in xenograft models. nih.gov
Ophthalmology: A particularly promising new application is in the treatment of glaucoma. Researchers have developed a series of 3,4-dihydrobenzo[f] nih.govscielo.broxazepin-5(2H)-one derivatives that act as potent ROCK inhibitors. nih.govresearchgate.net The inhibition of ROCK in the eye is known to increase aqueous humor outflow, thereby reducing intraocular pressure (IOP), a primary risk factor for glaucoma. A lead compound from this series produced a mean IOP-lowering effect of 34.3% in an ocular normotensive animal model, establishing a strong foundation for developing a new class of glaucoma therapeutics. nih.govresearchgate.net
Inflammatory and Other Diseases: The therapeutic potential of the 1,4-oxazepane scaffold extends to other conditions as well. Published reports have noted that compounds bearing this structure have been investigated as potential agents for treating inflammatory bowel disease, lupus nephritis, and various respiratory diseases, including asthma. rsc.org This suggests that the scaffold may interact with targets involved in immune modulation and inflammatory pathways, warranting further investigation.
The table below outlines the emerging therapeutic areas for the 1,4-oxazepane scaffold and its derivatives.
This table is interactive. Click on headers to sort.
Q & A
Q. What protocols ensure batch-to-batch consistency in academic synthesis of 1,4-Oxazepan-5-ylmethanol hydrochloride?
- Methodological Answer : Implement Good Laboratory Practices (GLP) for documentation and reagent sourcing. Use in-process controls (IPC) like real-time HPLC monitoring. Reference materials from ECHA or PubChem validate purity and identity. Statistical process control (SPC) charts track yield and impurity trends across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
